CYP1A1 Inhibition (Ki = 300 nM) Defines a Discriminating Subtype Selectivity Profile
4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibits a CYP inhibition selectivity profile characterized by moderate to weak activity across major hepatic CYP isoforms, with the most notable inhibition observed for CYP1A1 (Ki = 300 nM) [1]. In contrast, inhibition of CYP1A2 is approximately 23-fold weaker (IC50 = 7.00E+3 nM) [2], and inhibition of CYP3A4 is >160-fold weaker (IC50 = 5.00E+4 nM with testosterone as substrate; IC50 = 8.50E+4 nM with triazolam as substrate) [3]. This differential profile is not a generic class property; other triazole benzamide derivatives exhibit distinct CYP interaction patterns that must be empirically determined. The numerical comparison across isoforms provides a rational basis for selecting this compound when a CYP1A1-preferring but overall low-liability CYP inhibitor is required.
| Evidence Dimension | CYP enzyme inhibition (Ki / IC50) |
|---|---|
| Target Compound Data | CYP1A1: Ki = 300 nM; CYP1A2: IC50 = 7.00E+3 nM; CYP3A4: IC50 = 5.00E+4 nM (testosterone substrate) / 8.50E+4 nM (triazolam substrate) |
| Comparator Or Baseline | Intra-compound isoform comparison (CYP1A1 vs. CYP1A2 vs. CYP3A4) |
| Quantified Difference | CYP1A2 inhibition is ~23-fold weaker than CYP1A1; CYP3A4 inhibition is >160-fold weaker than CYP1A1 |
| Conditions | Recombinant human CYP1A1 in human liver microsomes with NADPH regeneration (15 min incubation) [1]; Human microsomes for CYP1A2 (5 min preincubation, 10 min assay by LC/MS/MS) [2]; Pooled mixed-gender human liver microsomes for CYP3A4 (3 min preincubation, HPLC detection) [3] |
Why This Matters
For researchers conducting in vitro ADME panels or studying CYP-mediated metabolism, this quantified isoform selectivity profile enables informed compound selection to minimize confounding DDI signals or to specifically probe CYP1A1-mediated pathways.
- [1] BindingDB. BDBM50585332 (CHEMBL5077719). Affinity Data: Ki = 300 nM for recombinant CYP1A1 in human liver microsomes. ChEMBL-curated. Laval University. View Source
- [2] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC50 = 7.00E+3 nM for CYP1A2 in human microsomes. ChEMBL-curated. NIDDK. View Source
- [3] BindingDB. BDBM50103451 (CHEMBL3398252). Affinity Data: IC50 = 5.00E+4 nM (testosterone) and IC50 = 8.50E+4 nM (triazolam) for CYP3A4 in pooled human liver microsomes. ChEMBL-curated. University of Georgia. View Source
